The compound [4Aph(CO-NH-OH)5]degarelix is a synthetic peptide derivative of the gonadotropin-releasing hormone, specifically designed as an antagonist to inhibit the release of luteinizing hormone and follicle-stimulating hormone. This results in decreased testosterone production, making it particularly useful in treating advanced prostate cancer. The compound is part of a class of drugs that modulate the endocrine system by targeting specific hormonal pathways.
Degarelix and its analogues, including [4Aph(CO-NH-OH)5]degarelix, are classified as gonadotropin-releasing hormone antagonists. These compounds are designed to bind to gonadotropin-releasing hormone receptors in the pituitary gland, blocking the hormonal signaling that leads to testosterone production .
The synthesis of [4Aph(CO-NH-OH)5]degarelix involves liquid phase peptide synthesis, which allows for the construction of complex peptide chains through a series of chemical reactions. The method typically includes:
The specific technical details regarding the synthesis of [4Aph(CO-NH-OH)5]degarelix include the use of various acylating agents at strategic positions on the peptide chain to enhance its stability and activity. The incorporation of hydroxy groups at specific sites has been shown to improve binding affinity and biological activity .
The molecular structure of [4Aph(CO-NH-OH)5]degarelix consists of a linear chain of amino acids with specific modifications that enhance its function as a gonadotropin-releasing hormone antagonist. Key features include:
The molecular formula for degarelix is . Its molecular weight is approximately 1550.7 g/mol. The compound exhibits specific stereochemistry, which is crucial for its biological activity .
The primary chemical reactions involving [4Aph(CO-NH-OH)5]degarelix include:
Studies have shown that modifications in the peptide structure can significantly affect its binding affinity and duration of action. For instance, certain analogues have been identified that demonstrate improved potency compared to traditional degarelix formulations .
[4Aph(CO-NH-OH)5]degarelix functions by:
Research indicates that degarelix has a high affinity for gonadotropin-releasing hormone receptors, with an inhibition constant (Ki) around 1.68 nM, demonstrating its effectiveness as a therapeutic agent .
Relevant data indicate that degarelix formulations must be carefully prepared to maintain stability and efficacy during storage and administration .
[4Aph(CO-NH-OH)5]degarelix is primarily used in:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2